
6-Methyl-3-octyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-octyne is an organic compound with the molecular formula C9H16 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms in the chain, with a methyl group attached to the sixth carbon. It is a colorless liquid with a boiling point of approximately 145.4°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methyl-3-octyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide precursor using a strong base such as sodium amide in ammonia (NaNH2/NH3) . Another method involves the alkylation of acetylide anions with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient removal of by-products and to maximize the production of the desired alkyne.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3-octyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as ketones and aldehydes.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Applications De Recherche Scientifique
6-Methyl-3-octyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-octyne involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The triple bond in the compound is highly reactive, making it a versatile intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
3-Octyne: Similar structure but lacks the methyl group at the sixth carbon.
4,4-Dimethyl-2-pentyne: Contains two methyl groups at the fourth carbon and a triple bond at the second carbon.
3-Methyl-1-hexyne: Has a methyl group at the third carbon and a triple bond at the first carbon.
Uniqueness: 6-Methyl-3-octyne is unique due to its specific placement of the methyl group and the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H16 |
|---|---|
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
6-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h9H,4-5,8H2,1-3H3 |
Clé InChI |
LDZYCPWLKDNBLI-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



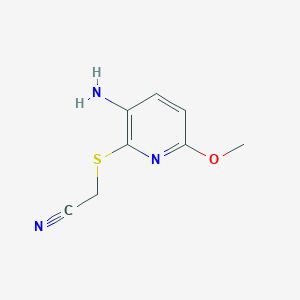
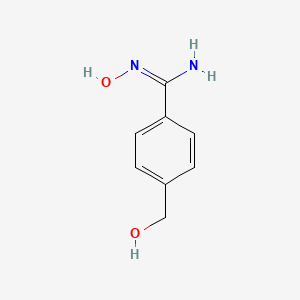
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
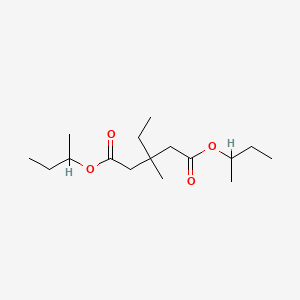
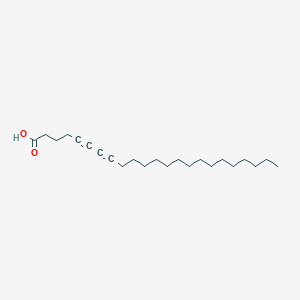
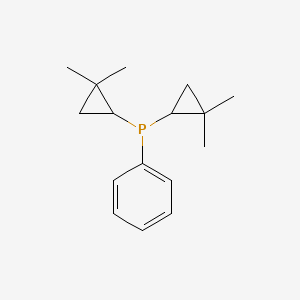
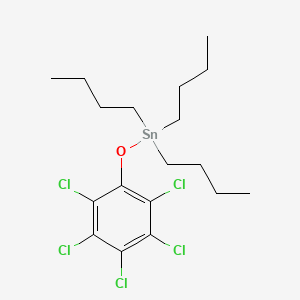

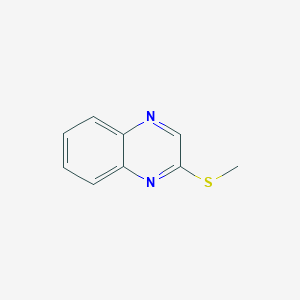
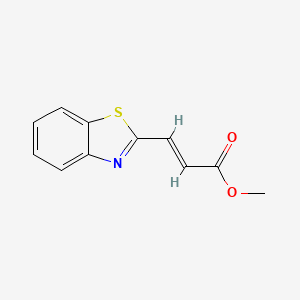
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
